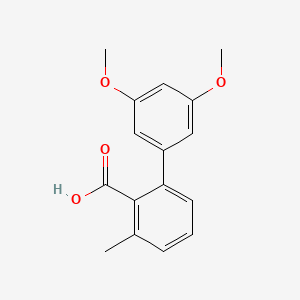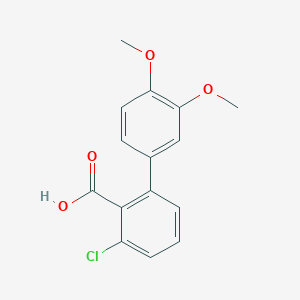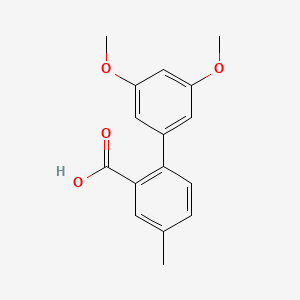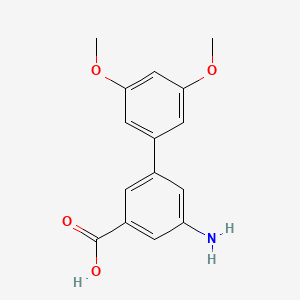
3-(3,5-Dimethoxyphenyl)-5-hydroxybenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethoxyphenyl)-5-hydroxybenzoic acid, 95% (3,5-DHB) is an organic compound belonging to the phenolic acid family. It is a white crystalline solid with a melting point of 139-141°C and a molecular weight of 190.2 g/mol. 3,5-DHB has a variety of applications in the fields of scientific research, including synthesis methods, mechanisms of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
Applications De Recherche Scientifique
3-(3,5-Dimethoxyphenyl)-5-hydroxybenzoic acid, 95% has a wide range of applications in the field of scientific research. It is commonly used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic rings, and as a ligand in coordination chemistry. It is also used as a building block in the synthesis of drugs and other biologically active compounds.
Mécanisme D'action
The mechanism of action of 3-(3,5-Dimethoxyphenyl)-5-hydroxybenzoic acid, 95% is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, it has been shown to have antioxidant activity, which may be related to its ability to scavenge free radicals.
Biochemical and Physiological Effects
3-(3,5-Dimethoxyphenyl)-5-hydroxybenzoic acid, 95% has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have anti-cancer effects in vitro, although further research is needed to confirm these effects in vivo. In addition, the compound has been shown to have hepatoprotective effects in animal models of liver injury.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(3,5-Dimethoxyphenyl)-5-hydroxybenzoic acid, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easily available, and it is non-toxic and biodegradable. However, there are some limitations to its use. It is not very soluble in water, and its solubility in organic solvents is limited. In addition, its stability can be affected by light and heat.
Orientations Futures
The potential future directions of research into 3-(3,5-Dimethoxyphenyl)-5-hydroxybenzoic acid, 95% include further studies of its mechanism of action, its effects on human health, and its potential applications in drug development. In addition, further studies could be conducted to explore its use as a reagent in organic synthesis, and its potential as an antioxidant and anti-inflammatory agent. Finally, research could be conducted to explore the potential of 3-(3,5-Dimethoxyphenyl)-5-hydroxybenzoic acid, 95% as a building block for the synthesis of novel drugs and other biologically active compounds.
Méthodes De Synthèse
3-(3,5-Dimethoxyphenyl)-5-hydroxybenzoic acid, 95% can be synthesized from the reaction of 3,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride. This reaction is carried out in aqueous acetic acid, and the resulting compound is then purified by recrystallization from ethanol.
Propriétés
IUPAC Name |
3-(3,5-dimethoxyphenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-19-13-6-10(7-14(8-13)20-2)9-3-11(15(17)18)5-12(16)4-9/h3-8,16H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILXWFUCAQSLJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690862 |
Source


|
| Record name | 5-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258635-25-4 |
Source


|
| Record name | 5-Hydroxy-3',5'-dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80690862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














